(2-Isocyanohexa-3,5-dien-1-yl)benzene
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Overview
Description
(2-Isocyanohexa-3,5-dien-1-yl)benzene is a chemical compound with the molecular formula C13H13N. It is a derivative of benzene, characterized by the presence of an isocyano group attached to a hexa-3,5-dien-1-yl chain.
Preparation Methods
The synthesis of (2-Isocyanohexa-3,5-dien-1-yl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specialized reagents and conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
(2-Isocyanohexa-3,5-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions to ensure selectivity.
Common reagents used in these reactions include bromine for electrophilic aromatic substitution and various bases for deprotonation steps . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Isocyanohexa-3,5-dien-1-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isocyanohexa-3,5-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
(2-Isocyanohexa-3,5-dien-1-yl)benzene can be compared with other benzene derivatives, such as:
Chlorobenzene: A simple benzene derivative with a chlorine substituent.
Nitrobenzene: Contains a nitro group attached to the benzene ring.
Aniline: Features an amino group attached to the benzene ring.
The uniqueness of this compound lies in its isocyano group and hexa-3,5-dien-1-yl chain, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
62398-24-7 |
---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-isocyanohexa-3,5-dienylbenzene |
InChI |
InChI=1S/C13H13N/c1-3-4-10-13(14-2)11-12-8-6-5-7-9-12/h3-10,13H,1,11H2 |
InChI Key |
UKSDOOCWIKPING-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC(CC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
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